amino}propanoic acid CAS No. 1661041-29-7](/img/structure/B6315580.png)
3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular formula of “3-{(t-Butoxy)carbonylamino}propanoic acid” is C16H31NO4 . Its molecular weight is 301.43 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación
3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid has a wide range of applications in scientific research, including organic synthesis, peptide synthesis, and bioconjugation. In organic synthesis, this compound is often used as a protecting group for carboxylic acids and amines, allowing for the synthesis of complex compounds with high selectivity and efficiency. In peptide synthesis, this compound is used to protect the carboxyl group of amino acids, allowing for the synthesis of peptides with high purity and stability. Finally, this compound is also used in bioconjugation, where it is used to attach a variety of molecules to proteins, antibodies, and other biomolecules.
Mecanismo De Acción
The mechanism of action of 3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid is based on its ability to form a stable ester bond with carboxylic acids and amines. The ester bond is formed when the carboxylic acid or amine reacts with the this compound, forming an intermediate that is then hydrolyzed to form the final product. This reaction is highly selective and can be used to synthesize complex molecules with high efficiency and selectivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound could have an effect on the activity of enzymes involved in the synthesis and degradation of proteins. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it could have potential antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid in laboratory experiments is its high selectivity and efficiency. The compound is highly reactive and can be used to synthesize complex molecules with high selectivity and efficiency. Additionally, the ester bond formed by this compound is stable, allowing for the synthesis of molecules with high purity and stability. However, this compound is also toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid. One potential application is in the synthesis of peptides and proteins, where this compound could be used to protect the carboxyl group of amino acids. Additionally, the compound could be used in bioconjugation, where it could be used to attach a variety of molecules to proteins, antibodies, and other biomolecules. Finally, this compound could also be used in the synthesis of small molecules, such as pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Síntesis
3-{[(t-Butoxy)carbonyl](octyl)amino}propanoic acid is synthesized from the reaction of t-butyl chloroformate and octylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps: first, the t-butyl chloroformate reacts with the octylamine to form the intermediate this compound, and then the intermediate is hydrolyzed to form the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the final product is purified by recrystallization.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-12-17(13-11-14(18)19)15(20)21-16(2,3)4/h5-13H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFUDNLMNYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

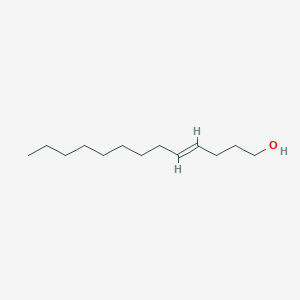
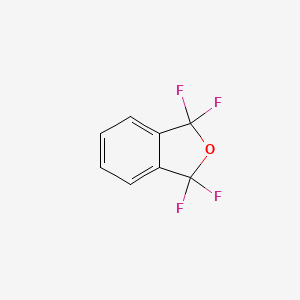
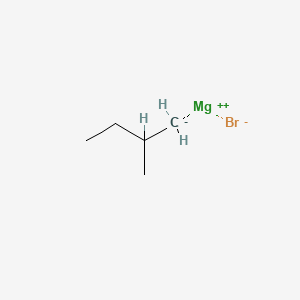
![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)
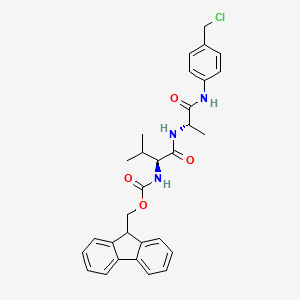
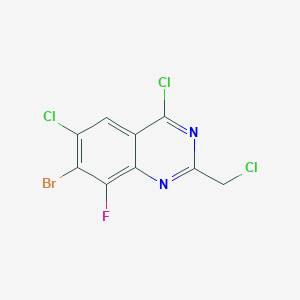

![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)

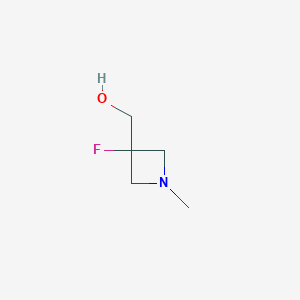
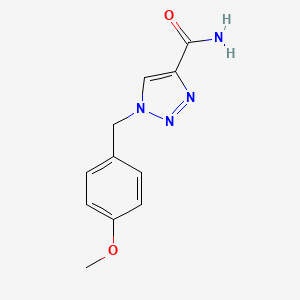
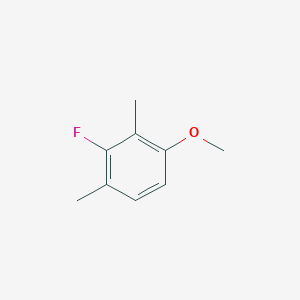

![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)